molecular formula C8H4ClN3O3 B13620006 6-nitro-1H-indazole-1-carbonylchloride CAS No. 857808-06-1

6-nitro-1H-indazole-1-carbonylchloride

Cat. No.: B13620006
CAS No.: 857808-06-1
M. Wt: 225.59 g/mol
InChI Key: CDWMVFDETZPHSL-UHFFFAOYSA-N
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Description

6-Nitro-1H-indazole-1-carbonylchloride (C₈H₄ClN₃O₃) is a heterocyclic compound featuring a nitro group at the 6-position and a reactive carbonyl chloride moiety at the 1-position of the indazole core. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of pharmaceuticals, agrochemicals, and coordination complexes. The nitro group enhances electrophilic reactivity, while the carbonyl chloride enables nucleophilic acyl substitution reactions, making it valuable for constructing amide or ester derivatives .

Properties

CAS No.

857808-06-1

Molecular Formula

C8H4ClN3O3

Molecular Weight

225.59 g/mol

IUPAC Name

6-nitroindazole-1-carbonyl chloride

InChI

InChI=1S/C8H4ClN3O3/c9-8(13)11-7-3-6(12(14)15)2-1-5(7)4-10-11/h1-4H

InChI Key

CDWMVFDETZPHSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])N(N=C2)C(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-nitro-1H-indazole-1-carbonylchloride typically involves the nitration of 1H-indazole followed by the introduction of the carbonyl chloride group. One common method includes the following steps:

    Nitration: 1H-indazole is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6th position.

    Chlorination: The nitrated product is then treated with thionyl chloride (SOCl2) to introduce the carbonyl chloride group at the 1st position.

Industrial Production Methods

Industrial production of 6-nitro-1H-indazole-1-carbonylchloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

6-nitro-1H-indazole-1-carbonylchloride undergoes various chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted with different nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents like amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction.

    Cyclization: Cyclization reactions often require specific catalysts and solvents depending on the desired product.

Major Products

    Amides, Esters, and Thioesters: Formed from substitution reactions.

    Amino Derivatives: Formed from reduction reactions.

    Complex Heterocycles: Formed from cyclization reactions.

Scientific Research Applications

6-nitro-1H-indazole-1-carbonylchloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-nitro-1H-indazole-1-carbonylchloride involves its interaction with specific molecular targets. For example, the nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The carbonyl chloride group can react with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity. The compound’s effects are mediated through pathways involving nitric oxide synthase and other enzymes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 6-nitro-1H-indazole-1-carbonylchloride with structurally related indazole derivatives, focusing on substituent positions, molecular properties, and applications:

Compound Name Substituents Molecular Formula CAS Number Key Properties/Applications Reference
6-Nitro-1H-indazole-1-carbonylchloride 1-COCl, 6-NO₂ C₈H₄ClN₃O₃ Not provided Reactive intermediate for acylations Inferred
6-Chloro-5-nitro-1H-indazole 5-NO₂, 6-Cl C₇H₄ClN₃O₂ 101420-98-8 Pharmaceutical precursor; 97% purity
6-Methyl-5-nitro-1H-indazole 5-NO₂, 6-CH₃ C₈H₇N₃O₂ 81115-43-7 Drug development; 96% purity
5-Bromo-4-nitro-1H-indazole 4-NO₂, 5-Br C₇H₄BrN₃O₂ 2133005-85-1 Agrochemical research; 97% purity
3-Chloro-6-nitro-1H-indazole 3-Cl, 6-NO₂ C₇H₄ClN₃O₂ 50593-68-5 Crystal structure resolved via SHELX ; alkylation precursor
6-Bromo-4-nitro-1H-indazole 4-NO₂, 6-Br C₇H₄BrN₃O₂ Not provided High-throughput phasing in crystallography
1-Allyl-3-chloro-6-nitro-1H-indazole 1-allyl, 3-Cl, 6-NO₂ C₁₀H₈ClN₃O₂ Not provided mp 351 K; synthesized via allylation

Key Observations:

Substituent Effects on Reactivity :

  • The carbonyl chloride group in the target compound distinguishes it from halogenated (Cl, Br) or alkylated (CH₃) analogs, enabling direct nucleophilic substitutions without requiring additional activating agents. This contrasts with methyl or bromo derivatives, which typically undergo slower SNAr reactions .
  • Nitro Group Position : Compounds with nitro at the 6-position (e.g., 3-chloro-6-nitro-1H-indazole) exhibit higher thermal stability (mp > 250°C) compared to 4- or 5-nitro isomers, likely due to improved resonance stabilization .

Synthetic Utility :

  • The target compound’s carbonyl chloride moiety is advantageous for synthesizing urea or carbamate derivatives, as seen in analogs like 1-(4-fluoro-3-nitrophenyl)-3-(1H-indazol-6-yl)urea, a candidate in kinase inhibitor development .
  • In contrast, methyl or ethyl esters (e.g., methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate) require harsher conditions for functionalization, limiting their utility in sensitive reactions .

GHS-compliant handling (e.g., gloves, ventilation) is essential .

Crystallographic Data :

  • While the target compound’s crystal structure is unreported, related derivatives (e.g., 1-allyl-3-chloro-6-nitro-1H-indazole) have been refined using SHELXL, indicating planar indazole cores with bond lengths consistent with aromatic nitro compounds .

Biological Activity

6-Nitro-1H-indazole-1-carbonylchloride (CAS No. 857808-06-1) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a nitro group at the 6th position and a carbonyl chloride group at the 1st position of the indazole ring, which may contribute to its reactivity and biological effects. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.

6-Nitro-1H-indazole-1-carbonylchloride can be described by the following properties:

PropertyValue
Molecular Formula C8H4ClN3O3
Molecular Weight 225.59 g/mol
IUPAC Name 6-nitroindazole-1-carbonyl chloride
InChI Key CDWMVFDETZPHSL-UHFFFAOYSA-N

The biological activity of 6-nitro-1H-indazole-1-carbonylchloride is primarily attributed to its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, while the carbonyl chloride can react with nucleophilic sites in proteins and enzymes. This dual functionality allows for diverse interactions, potentially leading to inhibition of enzyme activities or modification of protein functions .

Antimicrobial and Anticancer Properties

Research indicates that compounds related to indazoles, including 6-nitro-1H-indazole derivatives, exhibit significant antimicrobial and anticancer activities. For example, studies have demonstrated that derivatives of nitroindazoles possess potent antileishmanial activity, which has been explored through computational docking studies . The indazole scaffold has been associated with various pharmacological effects, including:

  • Antimicrobial : Effective against a range of pathogens.
  • Anticancer : Exhibits cytotoxicity towards cancer cell lines.

Case Studies

Several studies have investigated the biological activities of related compounds:

  • Antileishmanial Activity : A study synthesized new heterocycles based on nitroindazole and evaluated their efficacy against Leishmania trypanothione reductase (TryR). The results showed promising binding affinities, suggesting potential for drug development against leishmaniasis .
  • Anticancer Activity : Research focused on the synthesis of novel indazole derivatives demonstrated their effectiveness in inhibiting cancer cell proliferation in vitro. These findings suggest that modifications to the indazole core can enhance biological activity against cancer cells .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 6-nitro-1H-indazole-1-carbonylchloride, it is useful to compare it with structurally similar compounds:

CompoundKey FeaturesBiological Activity
6-Nitroindazole Lacks carbonyl chloride groupAntimicrobial, anticancer
1H-Indazole-1-carbonylchloride Lacks nitro groupLimited biological activity
6-Amino-1H-indazole-1-carbonylchloride Contains amino group instead of nitro groupPotentially lower activity

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